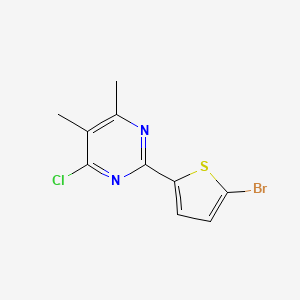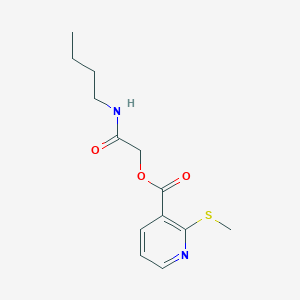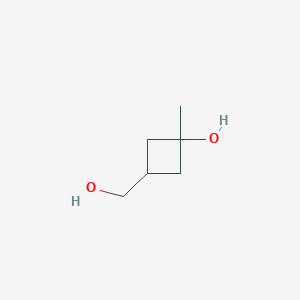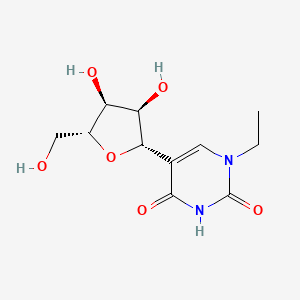
2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine is a heterocyclic compound that features both a thiophene and a pyrimidine ring in its structure The presence of bromine and chlorine atoms, along with methyl groups, makes this compound interesting for various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Coupling Reaction: The final step involves coupling the brominated thiophene with the pyrimidine ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The use of automated systems and advanced purification techniques would also be essential for large-scale production.
化学反应分析
Types of Reactions
2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or chlorine can be used for electrophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can introduce various functional groups, while coupling reactions can form more complex heterocyclic compounds.
科学研究应用
2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine has several scientific research applications:
作用机制
The mechanism of action of 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine is unique due to the presence of both a thiophene and a pyrimidine ring in its structure, along with bromine and chlorine atoms. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
属性
分子式 |
C10H8BrClN2S |
|---|---|
分子量 |
303.61 g/mol |
IUPAC 名称 |
2-(5-bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C10H8BrClN2S/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3 |
InChI 键 |
NIDSKPRHHAFJNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=C(S2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)



![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)
![2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13350425.png)

